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molecular formula C12H8O3 B1580921 1,8-Naphthalaldehydic acid CAS No. 5811-87-0

1,8-Naphthalaldehydic acid

Cat. No. B1580921
M. Wt: 200.19 g/mol
InChI Key: HLHDIWAOQIRETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963704

Procedure details

Prepared by the action of formalin and postasium hydroxide on peri-naphthaldehydic acid by the method of Fuson et. al. (J. Amer. Chem. Soc. 71, 1870).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C=O.[OH-].[CH:4]1[CH:9]=[C:8]([CH:10]=O)[C:7]2[C:12]([C:16]([OH:18])=[O:17])=[CH:13][CH:14]=[CH:15][C:6]=2[CH:5]=1>>[CH2:10]1[O:18][C:16](=[O:17])[C:12]2=[CH:13][CH:14]=[CH:15][C:6]3=[C:7]2[C:8]1=[CH:9][CH:4]=[CH:5]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1C2=CC=CC3=C2C(=CC=C3)C(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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